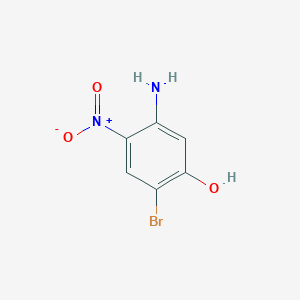
5-Amino-2-bromo-4-nitrophenol
Overview
Description
5-Amino-2-bromo-4-nitrophenol is a chemical compound with the molecular formula C6H4BrNO3 . It is used as an intermediate in the production of pharmaceuticals, dyes, pesticides, wood preservatives, and explosives .
Synthesis Analysis
The synthesis of 5-Amino-2-bromo-4-nitrophenol could involve a multistep process . The first step could be a nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . The order of these steps is crucial as the nitro group is meta directing, meaning that the nitration must occur before the bromination .
Molecular Structure Analysis
The molecular structure of 5-Amino-2-bromo-4-nitrophenol consists of a phenol ring with bromo, nitro, and amino substituents . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .
Chemical Reactions Analysis
The nitro group in 5-Amino-2-bromo-4-nitrophenol can participate in various chemical reactions. For instance, it can undergo electrophilic aromatic substitution . The nitro group can also be reduced to an amine, which can then be oxidized back to a nitro group .
Scientific Research Applications
Catalytic Activity and Environmental Applications
Catalytic Reduction of Nitrophenols
5-Amino-2-bromo-4-nitrophenol serves as a precursor in the synthesis of compounds with catalytic activity, notably in the reduction of nitrophenols to aminophenols, a reaction crucial for environmental remediation and industrial processes. For instance, N-doped graphene demonstrated high catalytic activity for the reduction of 4-nitrophenol to 4-aminophenol, presenting a metal-free alternative with significant environmental benefits due to the absence of metallic catalyst residues (Kong et al., 2013).
Degradation of Environmental Contaminants
The study of nitrophenol degradation pathways is vital for understanding the removal of environmental pollutants. A novel gene cluster responsible for the degradation of p-nitrophenol, an environmental contaminant, was identified in Rhodococcus opacus SAO101, providing insights into bioremediation strategies for nitroaromatic compounds (Kitagawa et al., 2004).
Material Science and Nanotechnology
Nanocatalytic Assemblies
The reduction of nitrophenols using nanocatalytic systems has been explored extensively, with sodium borohydride often employed as the reducing agent. This process not only facilitates the detoxification of hazardous dyes from aqueous solutions but also contributes to the synthesis of industrially significant aminophenols (Din et al., 2020).
Graphene-based (Photo)catalysts
Research on graphene and its derivatives has opened new avenues for the catalytic reduction of nitro compounds to amines, crucial for synthesizing drugs, dyes, and polymers. Graphene-based catalysts have shown promise due to their high surface area and unique electronic properties, enhancing the reduction rate and efficiency of nitroarene conversion to amines (Nasrollahzadeh et al., 2020).
Organic Synthesis
Synthesis of Complex Molecules
5-Amino-2-bromo-4-nitrophenol is utilized in the synthesis of complex organic molecules, including Schiff bases and their metal complexes, which have applications in antimicrobial, antioxidant, and anti-inflammatory activities. These compounds are studied for their potential in drug development and as materials with specific functional properties (Devi et al., 2019).
Safety and Hazards
5-Amino-2-bromo-4-nitrophenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid ingestion and inhalation . In case of fire, dry chemical, carbon dioxide, or alcohol-resistant foam should be used .
Mechanism of Action
Target of Action
It is known that nitrophenols, a class of compounds to which 5-amino-2-bromo-4-nitrophenol belongs, interact with various biological targets .
Mode of Action
5-Amino-2-bromo-4-nitrophenol likely undergoes a nucleophilic aromatic substitution reaction . In this process, one of the substituents in the aromatic ring of the compound is replaced by a nucleophile . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .
Biochemical Pathways
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .
Pharmacokinetics
The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .
Result of Action
Nitro compounds are a very important class of nitrogen derivatives .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Amino-2-bromo-4-nitrophenol. For instance, nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Also, safety data suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
properties
IUPAC Name |
5-amino-2-bromo-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c7-3-1-5(9(11)12)4(8)2-6(3)10/h1-2,10H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFUAQAHNPUZGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Br)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681477 | |
| Record name | 5-Amino-2-bromo-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
855836-08-7 | |
| Record name | 5-Amino-2-bromo-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2-bromo-4-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




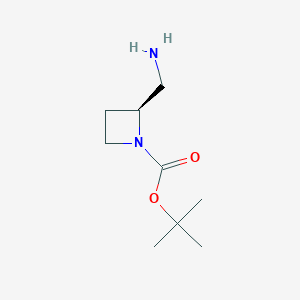



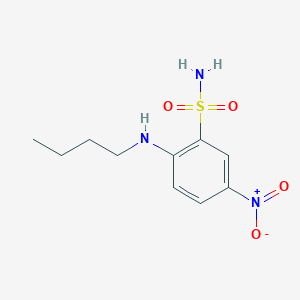
![2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline](/img/structure/B1522571.png)
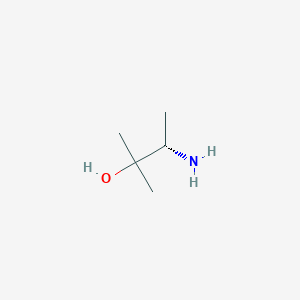

![[(5-Aminopentyl)oxy]cyclohexane](/img/structure/B1522578.png)

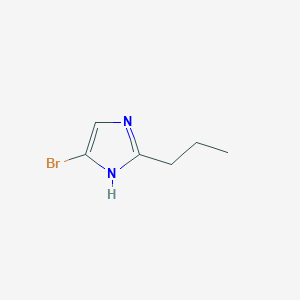
![[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B1522581.png)
